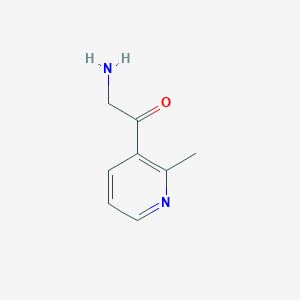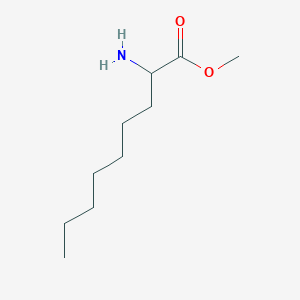
3-Iodo-L-tyrosine Methyl Ester HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-L-tyrosine Methyl Ester Hydrochloride is an organic compound with the chemical formula C10H13ClINO3. It is a derivative of L-tyrosine, an amino acid, where the hydroxyl group of the tyrosine is iodinated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride typically involves the iodination of L-tyrosine followed by esterification. A common method includes reacting L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the meta-position of the benzene ring. The resulting 3-Iodo-L-tyrosine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atom, converting it back to L-tyrosine methyl ester.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
科学的研究の応用
3-Iodo-L-tyrosine Methyl Ester Hydrochloride has several applications in scientific research:
作用機序
The primary mechanism of action of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride involves the inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, the compound can modulate the levels of catecholamines in biological systems . Additionally, it plays a role in the synthesis of thyroid hormones by acting as an intermediate in the formation of triiodothyronine (T3) and thyroxine (T4) .
類似化合物との比較
3-Iodotyrosine: An intermediate in thyroid hormone synthesis, similar in structure but without the esterified carboxyl group.
L-Tyrosine Methyl Ester: The non-iodinated form, used as a prodrug for L-tyrosine.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms and is also involved in thyroid hormone synthesis.
Uniqueness: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride is unique due to its specific iodination and esterification, which confer distinct biochemical properties. Its ability to inhibit tyrosine hydroxylase and its role in thyroid hormone synthesis make it a valuable tool in both research and industrial applications.
特性
分子式 |
C10H13ClINO3 |
|---|---|
分子量 |
357.57 g/mol |
IUPAC名 |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |
InChIキー |
CCYPOKVFIQWUNE-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)


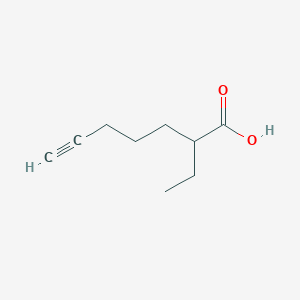


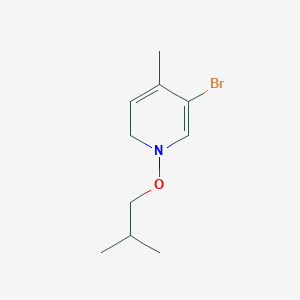

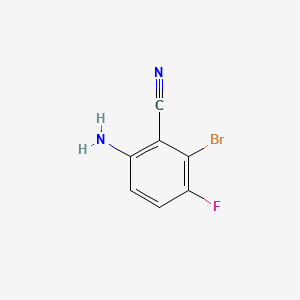

![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
